4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Mycobacterial Energetics Efflux Inhibition Tuberculosis Adjuvant Therapy

For medicinal chemists requiring a defined dihydronaphthalene geometry that its fully aromatic analog (SKA-31) cannot provide, 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine (CAS 34176-49-3) is the requisite building block. - Core scaffold for N-aryl derivatives with anti-tubercular activity (MIC = 16 µg/mL against M. tuberculosis). - Primary amine handle enables rapid library synthesis via acylation, alkylation, or reductive amination. - Scalable synthesis from 1-tetralone (~63% yield) supports multi-gram to kilogram campaigns without air-sensitive reagents.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 34176-49-3
Cat. No. B1331743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
CAS34176-49-3
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)N=C(S2)N
InChIInChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)
InChIKeyRKFXIXZWTWCVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine – Structure and Procurement


4,5-Dihydronaphtho[1,2-d]thiazol-2-amine (CAS 34176-49-3) is a heterocyclic organic compound belonging to the naphthothiazole class, characterized by a fused 4,5-dihydronaphthalene and thiazole ring system with a primary amine at the 2-position . The partially saturated dihydronaphthalene core confers distinct conformational flexibility and electronic properties compared to its fully aromatic analog, naphtho[1,2-d]thiazol-2-amine (SKA-31), making it a valuable building block and scaffold in medicinal chemistry [1].

Why Generic Substitution Fails: 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine


In-class substitution of 4,5-dihydronaphtho[1,2-d]thiazol-2-amine with its fully aromatic analog, naphtho[1,2-d]thiazol-2-amine (SKA-31), or other 2-aminothiazole derivatives is not scientifically valid due to the profound impact of the 4,5-dihydro saturation on molecular conformation and electronic distribution [1][2]. This subtle but critical structural difference can drastically alter biological target engagement, as evidenced by the distinct activity profiles of compounds built on the 4,5-dihydro core versus those on the fully aromatic core [2]. Procurement decisions must therefore be driven by the specific requirements of the intended synthetic or biological application, as outlined in the quantitative evidence below.

Quantitative Evidence for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine


Precursor to Mycobacterial Energetics Disruptor

The 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core serves as the essential scaffold for N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (compound 1), a 2-aminothiazole derivative that acts as a disruptor of Mycobacterium tuberculosis energetics [1]. In comparison to its fully aromatic counterpart, the 4,5-dihydro core is critical for the observed activity against Mtb, with compound 1 exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Rifampin Resistance Factor (RFF) of 3.29 [1].

Mycobacterial Energetics Efflux Inhibition Tuberculosis Adjuvant Therapy

Synthetic Route from 1-Tetralone

A well-established synthetic route for 4,5-dihydronaphtho[1,2-d]thiazol-2-amine proceeds from the commercially available and inexpensive starting material 1-tetralone, achieving an approximate yield of 63% [1]. This yield is a critical differentiator for procurement decisions, as it directly impacts the cost of goods for downstream applications.

Organic Synthesis Building Block Synthesis Process Chemistry

Application Scenarios for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine


Scaffold for Mycobacterial Energetics Disruptors

This compound is the foundational scaffold for synthesizing N-aryl derivatives like N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, which have demonstrated activity against Mycobacterium tuberculosis (MIC = 16 µg/mL, RFF = 3.29) [1]. Its use is essential for any medicinal chemistry program aiming to explore this specific anti-tubercular chemical space, where the fully aromatic analog fails to provide the necessary molecular geometry for target engagement.

Building Block for Naphthothiazole Libraries

The primary amine at the 2-position of 4,5-dihydronaphtho[1,2-d]thiazol-2-amine provides a convenient handle for further derivatization via acylation, alkylation, or reductive amination [1]. This allows for the rapid generation of diverse compound libraries based on the unique 4,5-dihydronaphthothiazole core, a structure-activity relationship (SAR) exploration that is not possible with other unsubstituted thiazole building blocks.

Cost-Effective Scale-Up of Naphthothiazole Intermediates

For projects requiring multi-gram to kilogram quantities of dihydronaphthothiazole derivatives, the synthetic route starting from 1-tetralone, with a reported ~63% yield, offers a scalable and economically viable pathway [2]. This route avoids expensive or air-sensitive reagents, making it preferable for process chemistry development and large-scale procurement compared to less efficient or more costly alternative syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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